tert-butyl N-[4-amino-4-(cyanomethyl)cyclohexyl]carbamate tert-butyl N-[4-amino-4-(cyanomethyl)cyclohexyl]carbamate
Brand Name: Vulcanchem
CAS No.: 1656989-82-0
VCID: VC13651673
InChI: InChI=1S/C13H23N3O2/c1-12(2,3)18-11(17)16-10-4-6-13(15,7-5-10)8-9-14/h10H,4-8,15H2,1-3H3,(H,16,17)
SMILES: CC(C)(C)OC(=O)NC1CCC(CC1)(CC#N)N
Molecular Formula: C13H23N3O2
Molecular Weight: 253.34 g/mol

tert-butyl N-[4-amino-4-(cyanomethyl)cyclohexyl]carbamate

CAS No.: 1656989-82-0

Cat. No.: VC13651673

Molecular Formula: C13H23N3O2

Molecular Weight: 253.34 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[4-amino-4-(cyanomethyl)cyclohexyl]carbamate - 1656989-82-0

Specification

CAS No. 1656989-82-0
Molecular Formula C13H23N3O2
Molecular Weight 253.34 g/mol
IUPAC Name tert-butyl N-[4-amino-4-(cyanomethyl)cyclohexyl]carbamate
Standard InChI InChI=1S/C13H23N3O2/c1-12(2,3)18-11(17)16-10-4-6-13(15,7-5-10)8-9-14/h10H,4-8,15H2,1-3H3,(H,16,17)
Standard InChI Key HIXCCMDHUUWELA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CCC(CC1)(CC#N)N
Canonical SMILES CC(C)(C)OC(=O)NC1CCC(CC1)(CC#N)N

Introduction

Chemical Identity and Structural Features

tert-Butyl N-[4-amino-4-(cyanomethyl)cyclohexyl]carbamate (CAS: 1656989-82-0) is a bicyclic amine derivative characterized by a tert-butyl carbamate group and a cyanomethyl substituent on a cyclohexane ring. Its molecular formula is C₁₃H₂₃N₃O₂, with a molecular weight of 253.34 g/mol . The compound’s structural uniqueness arises from its stereoelectronic configuration, which influences its reactivity and intermolecular interactions.

Structural Descriptors

  • IUPAC Name: tert-Butyl N-[4-amino-4-(cyanomethyl)cyclohexyl]carbamate

  • SMILES: O=C(OC(C)(C)C)NC1CCC(CC#N)(N)CC1

  • InChIKey: HIXCCMDHUUWELA-UHFFFAOYSA-N

  • XLogP3: ~1.5 (estimated lipophilicity)

The cyclohexane ring adopts a chair conformation, with the amino and cyanomethyl groups positioned equatorially to minimize steric strain . The tert-butyl carbamate group serves as a protective moiety, enhancing solubility in organic solvents while shielding the amine during synthetic processes .

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via a multi-step protocol:

  • Ring Functionalization: A cyclohexane derivative undergoes nitrile addition at the 4-position using acrylonitrile or cyanomethylating agents.

  • Amination: Introduction of the amino group via Hofmann degradation or catalytic hydrogenation of a nitro precursor.

  • Carbamate Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .

A patented method highlights the use of acetonitrile as a solvent and triethylamine (4.6 equivalents) to mitigate viscosity issues during large-scale production . Optimal reaction temperatures range between 60–80°C, yielding the product in ≥85% purity .

Industrial Challenges

  • Viscosity Control: High reagent concentrations risk solidification, necessitating precise stoichiometric adjustments .

  • Byproduct Formation: Residual triethylamine hydrochloride requires extensive washing with aqueous sodium bicarbonate .

Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight253.34 g/molComputed (PubChem)
Hydrogen Bond Donors2Cactvs 3.4.8.18
Hydrogen Bond Acceptors4Cactvs 3.4.8.18
Rotatable Bonds5Cactvs 3.4.8.18
Topological Polar SA89.7 ŲPubChem

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited aqueous solubility (~0.1 mg/mL at 25°C) . Its stability under acidic conditions is poor due to Boc-group cleavage, whereas it remains inert to bases at ambient temperatures .

Applications in Pharmaceutical Research

Intermediate for Anticoagulants

The structural motif of tert-butyl N-[4-amino-4-(cyanomethyl)cyclohexyl]carbamate aligns with scaffolds used in factor Xa inhibitors, such as Edoxaban (Lixiana®) . The cyanomethyl group enhances binding affinity to serine proteases, while the carbamate improves pharmacokinetic profiles .

Fluorescent Probes

Derivatives of this compound serve as fluorescent tags in cellular imaging due to the nitrile group’s ability to quench or emit light upon metabolic processing .

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